molecular formula C15H14FNOS2 B2758327 (2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034286-99-0

(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2758327
CAS No.: 2034286-99-0
M. Wt: 307.4
InChI Key: WBYZYRHRPFTCFX-UHFFFAOYSA-N
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Description

(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone is a complex organic compound featuring a thiazolidine ring fused with a fluorophenyl group and a methylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the formation of the thiazolidine ring through the reaction of a thiol with an amine and a carbonyl compound. The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, while the methylthiophene moiety is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production. Catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF) are often employed to facilitate these reactions.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

Its thiazolidine ring is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties . Researchers are investigating its use as a lead compound for developing drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    (2-(4-Chlorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone: Similar structure with a chlorine substituent instead of fluorine.

    (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-methylthiophen-2-yl)methanone: Similar structure with a different position of the methyl group on the thiophene ring.

Uniqueness

(2-(3-Fluorophenyl)thiazolidin-3-yl)(4-methylthiophen-2-yl)methanone is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for drug development and material science .

Properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS2/c1-10-7-13(20-9-10)14(18)17-5-6-19-15(17)11-3-2-4-12(16)8-11/h2-4,7-9,15H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYZYRHRPFTCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCSC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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